molecular formula C20H16ClNO4S B2848838 5-[Benzyl(phenyl)sulfamoyl]-2-chlorobenzoic acid CAS No. 722466-22-0

5-[Benzyl(phenyl)sulfamoyl]-2-chlorobenzoic acid

Cat. No.: B2848838
CAS No.: 722466-22-0
M. Wt: 401.86
InChI Key: GOSFAOHTFPQBIV-UHFFFAOYSA-N
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Description

5-[Benzyl(phenyl)sulfamoyl]-2-chlorobenzoic acid is an organic compound with the molecular formula C20H16ClNO4S It is a derivative of benzoic acid, featuring a benzyl(phenyl)sulfamoyl group and a chlorine atom attached to the benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[Benzyl(phenyl)sulfamoyl]-2-chlorobenzoic acid typically involves multiple steps:

    Starting Material: The synthesis begins with 2-chlorobenzoic acid.

    Formation of Sulfamoyl Group: The sulfamoyl group is introduced through a reaction with benzylamine and phenylsulfonyl chloride under basic conditions.

    Coupling Reaction: The benzyl(phenyl)sulfamoyl group is then coupled to the 2-chlorobenzoic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-[Benzyl(phenyl)sulfamoyl]-2-chlorobenzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The sulfamoyl group can be oxidized or reduced under specific conditions.

    Hydrolysis: The ester bond in the sulfamoyl group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

    Substitution: Formation of substituted benzoic acids.

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of amines or alcohols.

    Hydrolysis: Formation of benzoic acid derivatives.

Scientific Research Applications

5-[Benzyl(phenyl)sulfamoyl]-2-chlorobenzoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-[Benzyl(phenyl)sulfamoyl]-2-chlorobenzoic acid involves its interaction with specific molecular targets. The sulfamoyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The chlorine atom and benzyl group may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-Chlorobenzoic Acid: Lacks the sulfamoyl group, making it less versatile in chemical reactions.

    Benzylsulfonamide: Contains a similar sulfamoyl group but lacks the benzoic acid core.

    Phenylsulfonyl Chloride: Used as a reagent in the synthesis of sulfamoyl compounds but is more reactive and less stable.

Uniqueness

5-[Benzyl(phenyl)sulfamoyl]-2-chlorobenzoic acid is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its structure provides a balance of reactivity and stability, making it a valuable compound in research and industrial applications.

Properties

IUPAC Name

5-[benzyl(phenyl)sulfamoyl]-2-chlorobenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClNO4S/c21-19-12-11-17(13-18(19)20(23)24)27(25,26)22(16-9-5-2-6-10-16)14-15-7-3-1-4-8-15/h1-13H,14H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOSFAOHTFPQBIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(C2=CC=CC=C2)S(=O)(=O)C3=CC(=C(C=C3)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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